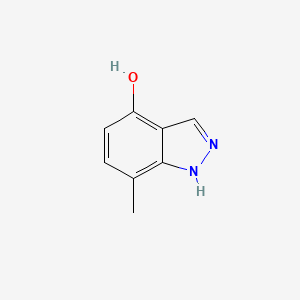

7-Methyl-1H-indazol-4-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methyl-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7(11)6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADSPRCRWDQADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694593 | |

| Record name | 7-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858227-44-8 | |

| Record name | 7-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Chemistry Investigations of 7 Methyl 1h Indazol 4 Ol

Theoretical Studies on Reaction Mechanisms

Theoretical investigations into the addition reactions of the indazole scaffold provide significant insights into the reactivity of derivatives such as 7-Methyl-1H-indazol-4-ol. While specific computational studies on the reaction of this compound with formaldehyde (B43269) are not extensively documented in publicly available research, the mechanism can be inferred from detailed theoretical and experimental studies on the parent 1H-indazole and its nitro derivatives. These studies serve as a foundational model for understanding the electrophilic addition of formaldehyde to the indazole ring system.

The reaction between NH-indazoles and formaldehyde in an aqueous hydrochloric acid medium has been a subject of both experimental and theoretical examination. nih.govacs.org Computational approaches, particularly using density functional theory (DFT), have been instrumental in elucidating the underlying mechanism. researchgate.net Calculations performed at the B3LYP/6-311++G(d,p) level of theory, incorporating gauge-invariant atomic orbitals (GIAOs), have successfully corroborated experimental findings from NMR spectroscopy and crystallography. nih.govacs.orgresearchgate.net

The addition of formaldehyde to the indazole ring can theoretically proceed through different pathways, depending on the reaction conditions (neutral or acidic) and the tautomeric form of the indazole (1H or 2H). researchgate.net In acidic conditions, which are commonly employed for this reaction, the mechanism is proposed to involve the protonated form of formaldehyde, which is a significantly more reactive electrophile. researchgate.net However, a direct reaction between an indazolium cation and protonated formaldehyde is considered unlikely. researchgate.net Instead, the reaction likely involves the neutral indazole reacting with protonated formaldehyde or a water-mediated catalysis pathway. researchgate.net

Computational studies on 1H-indazole have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. researchgate.net This inherent stability influences the product distribution, with the reaction predominantly yielding N1-substituted products. nih.govacs.org The reaction results in the formation of (1H-indazol-1-yl)methanol derivatives. nih.govresearchgate.net

The general mechanism for the acid-catalyzed addition of formaldehyde to an NH-indazole involves the nucleophilic attack of the N1 nitrogen of the indazole on the carbonyl carbon of formaldehyde. This is followed by proton transfer steps to yield the final hydroxymethyl derivative. The presence of substituents on the indazole ring can influence the reaction's feasibility and outcome. For instance, studies on nitro-derivatives of 1H-indazole have shown that while the 4-, 5-, and 6-nitro isomers react with formaldehyde, the 7-nitro-1H-indazole was initially reported as unreactive under similar conditions, suggesting a strong electronic influence of the substituent at the C7 position. nih.govresearchgate.net This highlights the importance of the electronic environment of the indazole ring in this type of addition reaction.

The following table summarizes the key aspects of the theoretical investigations into the addition of formaldehyde to the indazole ring system, which can be extrapolated to understand the reactivity of this compound.

| Parameter | Finding | Significance |

| Computational Method | B3LYP/6-311++G(d,p) with GIAO | Provides a reliable theoretical basis that aligns with experimental observations. nih.govacs.orgresearchgate.net |

| Reactant Species (Acidic Conditions) | Neutral Indazole and Protonated Formaldehyde | Protonated formaldehyde acts as a potent electrophile, facilitating the reaction. researchgate.net |

| Predominant Tautomer | 1H-indazole is ~15 kJ·mol⁻¹ more stable than 2H-indazole. | The greater stability of the 1H-tautomer leads to the preferential formation of N1-substituted products. researchgate.net |

| Reaction Product | N1-hydroxymethyl indazole derivatives | This is the characteristic product of the addition of formaldehyde to NH-indazoles. nih.govresearchgate.net |

| Substituent Effects | The position of electron-withdrawing groups (e.g., -NO₂) significantly impacts reactivity. | The electronic nature of substituents on the indazole ring can either facilitate or hinder the addition reaction. nih.govresearchgate.net |

These theoretical findings provide a robust framework for predicting the behavior of this compound in addition reactions with electrophiles like formaldehyde. The methyl and hydroxyl groups on the benzene (B151609) ring portion of this compound would be expected to modulate the nucleophilicity of the indazole nitrogen atoms, thereby influencing the reaction kinetics and thermodynamics.

Biological Activities and Pharmacological Relevance of 7 Methyl 1h Indazol 4 Ol

Biological Activity of Indazole Derivatives: A Comprehensive Overview

Indazole, a bicyclic heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This core structure, known as a privileged scaffold in medicinal chemistry, is a constituent of numerous bioactive molecules. researchgate.net Derivatives of indazole exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antibacterial, anti-inflammatory, and anti-HIV properties. nih.gov In recent years, considerable research has focused on developing indazole derivatives as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer. nih.govnih.govrsc.org Several indazole-based drugs, such as Axitinib, Pazopanib, and Entrectinib, have been approved for cancer treatment, underscoring the therapeutic potential of this chemical class. researchgate.netrsc.org

Anticancer Activity

The anticancer properties of indazole derivatives are well-documented, with many compounds demonstrating significant efficacy in both in vitro and in vivo models. rsc.org Their primary mechanism of antineoplastic action often involves the targeted inhibition of protein kinases, which play a pivotal role in the proliferation, survival, and metastasis of cancer cells. nih.govrsc.org By interfering with these signaling pathways, indazole derivatives can effectively halt tumor growth and induce apoptosis (programmed cell death). rsc.org The versatility of the indazole scaffold allows for structural modifications to achieve selectivity and potency against various kinase targets, making it a valuable template for the design of novel anticancer agents. nih.gov

Kinase signaling pathways are central to the regulation of numerous cellular processes, and their aberrant activation is a hallmark of many cancers. nih.gov Indazole derivatives have emerged as a prominent class of kinase inhibitors, targeting both tyrosine kinases and serine/threonine kinases. nih.govrsc.org The development of these compounds has led to targeted therapies for a variety of cancers, including those of the lung, breast, colon, and prostate. nih.gov

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in cell proliferation, migration, and angiogenesis. nih.gov Overactivity of FGFRs is associated with various cancers, making them a key therapeutic target. benthamdirect.com Several indazole derivatives have been identified as potent FGFR inhibitors.

For instance, a study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine as a highly active inhibitor of FGFR1, with an IC50 value of 100 nM. benthamdirect.com Another research effort led to the discovery of an indazole derivative, compound 9u, which demonstrated potent FGFR1 inhibitory activity with an IC50 of 3.3 nM and also showed good kinase selectivity. proquest.com Furthermore, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were reported as FGFR inhibitors, with one compound showing an IC50 of 69.1 nM against FGFR1. nih.gov

| Compound ID | Target | IC50 (nM) |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 |

| Compound 9u | FGFR1 | 3.3 |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative | FGFR1 | 69.1 |

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. nih.gov Indazole-based compounds have been developed as covalent inhibitors targeting drug-resistant forms of EGFR. acs.org

One study reported an indazole-based derivative (Compound VIII) that was a potent inhibitor of EGFR, with IC50 values of 0.07 µM, 0.50 µM, and 1.70 µM for EGFRT790M, EGFRL858R, and wild-type EGFR, respectively. tandfonline.com Another research group designed 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors, with the most active compound showing an IC50 of 0.07 μM against the L858R/T790M double mutant of EGFR. nih.gov Additionally, a novel class of indazole-based derivatives was synthesized, with one compound (Compound 128) exhibiting inhibitory activity against H1975 and HCC827 cell lines with EC50 values of 191 nM and 22 nM, respectively, while largely sparing wild-type EGFR. nih.gov

| Compound ID | Target | IC50 / EC50 (µM) |

| Compound VIII | EGFRT790M | 0.07 |

| Compound VIII | EGFRL858R | 0.50 |

| Compound VIII | Wild-type EGFR | 1.70 |

| Most Active 1H-indazole analogue | EGFRL858R/T790M | 0.07 |

| Compound 128 (EC50) | H1975 cell line | 0.191 |

| Compound 128 (EC50) | HCC827 cell line | 0.022 |

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). nih.gov The indazole scaffold is a key feature in several VEGFR inhibitors.

Axitinib and Pazopanib are commercially available anticancer drugs with an indazole core that act as multikinase inhibitors, particularly effective in blocking the VEGFR signaling pathway. mdpi.com Research has led to the design of novel indazole-pyrimidine based compounds as VEGFR-2 inhibitors, with the most active compound (6i) showing an IC50 of 24.5 nM. rsc.org Another study focused on designing indazole derivatives as VEGFR-2 kinase inhibitors, resulting in a highly potent compound (Compound 30) with an IC50 of 1.24 nM. nih.gov

| Compound ID | Target | IC50 (nM) |

| Axitinib | Pan-VEGFR | Not specified |

| Pazopanib | Pan-VEGFR | Not specified |

| Compound 6i | VEGFR-2 | 24.5 |

| Compound 30 | VEGFR-2 | 1.24 |

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation. nih.gov Abnormal levels of PLK4 can lead to tumorigenesis, making it an attractive target for cancer therapy. nih.govnih.gov Indazole derivatives have been successfully developed as potent PLK4 inhibitors.

One of the pioneering efforts in this area led to the development of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones. researchgate.net Further optimization resulted in the creation of 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-ones, which showed improved drug-like properties. acs.org A notable example from this class is CFI-400945, which has an IC50 of 2.8 nM for PLK4 and has advanced to clinical trials. nih.govresearchgate.net Another potent inhibitor, CFI-400437, exhibited a PLK4 IC50 of 0.6 nM. researchgate.net

| Compound ID | Target | IC50 (nM) |

| CFI-400945 | PLK4 | 2.8 |

| CFI-400437 | PLK4 | 0.6 |

Inhibition of Kinase Signaling Pathways

Cyclin-Dependent Kinase (CDK2) Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov The indazole scaffold is recognized as a promising framework for developing CDK inhibitors. nih.gov While direct studies on 7-Methyl-1H-indazol-4-ol are not extensively detailed, research on related indazole structures highlights their potential. For instance, various tetrahydroindazoles have been synthesized and screened for their ability to inhibit CDK2/cyclin complexes. nih.gov The development of potent and selective CDK2 inhibitors is an active area of research, with various chemical scaffolds, including pyrazole and purine (B94841) derivatives, showing promise with inhibitory concentrations in the nanomolar range. nih.govmdpi.commedchemexpress.com The pursuit of CDK2 inhibitors is driven by their potential to treat multiple cancer types and overcome resistance to other targeted therapies. nih.gov

c-Met and HSP90 Inhibitors

The indazole nucleus is a component of molecules designed to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone that is critical for the stability and function of many proteins involved in cancer progression. nih.gov Inhibition of HSP90 can lead to the degradation of its "client" proteins, which include key signaling molecules like c-Met, a receptor tyrosine kinase often dysregulated in cancer. nih.govnih.gov HSP90 inhibitors can induce cell cycle arrest and apoptosis by destabilizing these client proteins. nih.gov While specific inhibitory data for this compound against c-Met and HSP90 are not prominently available, the established role of the indazole scaffold in HSP90 inhibition suggests this is a relevant area of its pharmacological profile. nih.govnih.gov

PI3Kγ Enzyme Inhibition

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently deregulated in various cancers and inflammatory diseases. researchgate.netnih.gov The γ-isozyme of PI3K (PI3Kγ) is particularly important in immune cells. researchgate.net Research has identified the 3-amino-7-(aminomethyl)-1H-indazol-4-ol scaffold, a direct derivative of 1H-indazol-4-ol, as a pharmacophore for PI3Kγ inhibition. researchgate.net A series of derivatives based on this scaffold were synthesized and evaluated for their PI3Kγ inhibitory activity. researchgate.netresearchgate.net This work highlights the potential of the 1H-indazol-4-ol core structure in developing targeted inhibitors for inflammatory disorders and cancer. researchgate.net

Below is a table of representative 3-amino-7-(aminomethyl)-1H-indazol-4-ol derivatives and their corresponding inhibitory activities against the PI3Kγ enzyme. researchgate.net

| Compound | Structure | PI3Kγ IC₅₀ (μM) |

| 2a | R = Phenyl | 1.8 |

| 2b | R = 4-Fluorophenyl | 1.9 |

| 2c | R = 4-Chlorophenyl | 1.5 |

| 2d | R = 4-Bromophenyl | 1.7 |

| 2e | R = 4-Methylphenyl | 2.5 |

| 2f | R = 4-Methoxyphenyl | 1.4 |

| 2g | R = 3-Fluorophenyl | 2.1 |

| 2h | R = 3-Chlorophenyl | 1.6 |

| 2i | R = 3-Bromophenyl | 1.8 |

| 2j | R = 3-Methylphenyl | 2.9 |

| 2k | R = 3-Methoxyphenyl | 2.3 |

| 2l | R = 2-Fluorophenyl | 2.7 |

| 2m | R = 2-Chlorophenyl | 2.1 |

| 2n | R = 2-Bromophenyl | 2.4 |

| 2o | R = 2-Methylphenyl | 3.5 |

| 2p | R = 2-Methoxyphenyl | 3.1 |

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells. nih.govonclive.com It catalyzes the degradation of the essential amino acid tryptophan, creating an immunosuppressive tumor microenvironment. nih.gov Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. onclive.comnih.gov The 1H-indazole scaffold has been successfully utilized to develop potent IDO1 inhibitors. nih.gov A series of 4,6-substituted-1H-indazole derivatives have been synthesized and shown to dually inhibit IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). nih.gov One such derivative demonstrated an IDO1 inhibitory potency with an IC₅₀ value of 0.74 μM in an enzymatic assay and also exhibited in vivo antitumor activity. nih.gov These findings underscore the potential of indazole derivatives, including those related to this compound, as cancer immunotherapeutic agents. nih.gov

Antiproliferative Activity in Cancer Cell Lines

The indazole core is a key feature in many compounds with demonstrated antiproliferative activity against a range of human cancer cell lines. nih.govnih.govnih.gov Various substituted indazole derivatives have shown potent cytotoxic effects. For example, a series of indazole-tethered oxadiazole derivatives exhibited significant anti-cancer activity against hepatocellular carcinoma cells. nih.gov Another study on 1H-indazole-3-amine derivatives found a compound that showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while displaying good selectivity over normal cells. nih.gov The antiproliferative activity of indazole-based compounds is a well-established area of research, with numerous studies reporting IC₅₀ values against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). nih.govresearchgate.net

The table below presents the antiproliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| 6o | A549 (Lung Cancer) | 12.5 | nih.gov |

| 6o | PC-3 (Prostate Cancer) | 10.3 | nih.gov |

| 6o | HepG-2 (Hepatoma) | 11.6 | nih.gov |

| 35 | HeLa (Cervical Cancer) | 1.37 | nih.gov |

| 35 | A172 (Glioblastoma) | 7.54 | nih.gov |

Apoptosis Induction Mechanisms (e.g., ROS-Mitochondrial Pathway)

Inducing apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. nih.gov The indazole scaffold is present in compounds that trigger apoptosis through various cellular pathways. One key mechanism involves the generation of Reactive Oxygen Species (ROS), which can lead to oxidative stress and activate the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com While research on 1-methyl-1H-indazol-4-amine derivatives has shown induction of an alternative, non-apoptotic form of cell death, the broader class of indazoles is known to induce apoptosis. nih.govmdpi.com The ROS-mitochondrial pathway involves disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, which are the executioner enzymes of apoptosis. researchgate.net

Inhibition of Cell Proliferation and Colony Formation

A key measure of anticancer activity is the ability of a compound to inhibit not only the rapid growth of cancer cells but also their capacity for anchorage-independent growth, known as colony formation. mdpi.com This ability is a hallmark of malignant transformation. Studies on various anticancer agents, including those with heterocyclic scaffolds similar to indazole, have demonstrated potent inhibition of both cell proliferation and colony formation in soft agar (B569324) assays. mdpi.com For instance, research on indazole derivatives has confirmed their ability to reduce cancer cell viability and proliferation. nih.gov The combination of antiproliferative and colony-formation inhibitory effects indicates a strong potential for therapeutic efficacy. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the specific biological and pharmacological activities of the chemical compound “this compound” according to the provided outline.

The search results indicate that while the broader class of indazole derivatives is a significant area of research in medicinal chemistry for its potential anticancer, antimicrobial, and anti-inflammatory properties, specific studies detailing the effects of this compound on tumor growth in animal models, its spectrum of antimicrobial activity, or its specific mechanisms of anti-inflammatory action like COX-2 inhibition could not be located. longdom.orgnih.govnih.govnih.govnih.gov

Research has been published on related but structurally distinct compounds, such as other substituted indazoles, highlighting the therapeutic potential of this chemical scaffold. nih.govnih.gov For instance, various indazole derivatives have been synthesized and evaluated as potential kinase inhibitors for cancer therapy and as anti-inflammatory agents. nih.govnih.govresearchgate.net However, this general information on the indazole class cannot be directly and accurately attributed to the specific compound this compound without dedicated research, which is not present in the available search results.

Therefore, creating an article that strictly adheres to the requested detailed outline for this compound is not possible without speculating or misrepresenting data from other related compounds.

Neuroprotective Applications and Neurological Disorders

Indazole derivatives have shown considerable promise as neuroprotective agents, with potential applications in a range of neurological and neurodegenerative diseases. researchgate.net Their mechanisms of action often involve the modulation of key enzymes implicated in the pathophysiology of these disorders.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters. The inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine (B1211576) levels in the brain. nih.gov Research has demonstrated that the indazole scaffold is a potent core for the development of MAO inhibitors.

While direct studies on this compound are limited, research on substituted indazoles provides valuable insights. For instance, a series of C5- and C6-substituted indazole derivatives have been shown to be potent inhibitors of human MAO-B, with all tested compounds exhibiting submicromolar IC50 values. researchgate.net Notably, substitution at the C5 position of the indazole ring resulted in particularly potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net Furthermore, 1H-indazol-5-ol, a precursor to some of these potent inhibitors, demonstrated good inhibitory potency. researchgate.net The known MAO-B inhibitory activity of 7-nitroindazole (B13768) further suggests that the C7 position is amenable to substitution without loss of activity. researchgate.net These findings suggest that the 4-hydroxyl group of this compound could contribute favorably to MAO-B inhibition.

Table 1: MAO-B Inhibitory Activity of Selected Indazole Derivatives

| Compound | Substitution | MAO-B IC50 (µM) |

|---|---|---|

| C5-substituted indazole derivative | Varies | 0.0025–0.024 |

| 1H-Indazol-5-ol | 5-OH | 2.03 |

This table presents data for related indazole derivatives to infer the potential activity of this compound.

Inhibition of Kinase Enzymes (e.g., GSK3, LRRK2)

Glycogen synthase kinase 3 (GSK-3) and Leucine-rich repeat kinase 2 (LRRK2) are key kinase enzymes implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, bipolar disorder, and Parkinson's disease. nih.govnih.govnih.gov The indazole scaffold has been successfully utilized in the development of inhibitors for both of these kinases.

GSK-3 Inhibition: The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the development of selective GSK-3β inhibitors. nih.gov Structure-activity relationship (SAR) studies on this series have led to the discovery of potent inhibitors with potential applications in mood disorders. nih.gov In silico studies on 5-substituted indazole derivatives have also been conducted to optimize their GSK-3β inhibitory activity. researchgate.net

LRRK2 Inhibition: The inhibition of LRRK2 is a genetically supported strategy for the treatment of Parkinson's disease. nih.govnih.gov Researchers have discovered and optimized potent, selective, and central nervous system (CNS)-penetrant 1-heteroaryl-1H-indazole LRRK2 inhibitors. nih.gov These efforts have led to the identification of lead compounds with improved physicochemical properties and efflux transporter profiles. nih.gov The use of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol as a building block in the synthesis of kinase inhibitors further highlights the relevance of this substituted indazole core in targeting these enzymes. myskinrecipes.com

Antioxidant Potential

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. Compounds with antioxidant properties can help mitigate this damage by scavenging free radicals. The presence of a hydroxyl group on an aromatic ring is often associated with antioxidant activity.

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Understanding these structure-activity relationships is crucial for the design of potent and selective therapeutic agents.

Influence of Substituents on Biological Activity

The introduction of various functional groups onto the indazole scaffold can significantly modulate its pharmacological profile. For instance, in the development of CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were found to be more potent. acs.org In the context of xanthine (B1682287) oxidase inhibitors, the electronic and steric properties of substituents on the amide derivatives of other heterocyclic systems have been shown to be critical for their inhibitory activity. frontiersin.org Furthermore, the introduction of a hydroxyl group has been shown to enhance the antioxidant effects of various compounds. pensoft.net

Correlation of Substituent Position (e.g., C-7, C-4, C-3, C-6) with Efficacy

The position of substituents on the indazole ring plays a pivotal role in determining the efficacy and selectivity of the compound.

C-4 Position: As previously mentioned, the presence of a hydroxyl or methoxy (B1213986) group at the C-4 position has been associated with enhanced potency in certain biological assays. acs.org SAR studies on indazole derivatives as IDO1 inhibitors have also highlighted the crucial role of substituent groups at both the 4- and 6-positions. nih.gov

C-3 Position: The C-3 position is a common site for modification in the design of kinase inhibitors. For example, the 1H-indazole-3-carboxamide core is essential for the activity of a class of GSK-3β inhibitors. nih.gov

C-6 Position: The C-6 position has also been identified as important for biological activity. Along with the C-4 position, substitutions at C-6 have been shown to be critical for the IDO1 inhibitory activity of 1H-indazole derivatives. nih.gov

Mechanisms of Action at the Molecular Level

The mechanisms of action for indazole derivatives are diverse and depend on their specific substitutions and structural conformations. While direct studies on this compound are limited, the following sections outline the established molecular mechanisms of action for structurally related indazole compounds.

The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. For many indazole derivatives, the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, facilitating interactions with the active sites of enzymes and receptors.

Specific biological targets for various indazole derivatives have been identified. For instance, certain indazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling. The indazole ring can mimic the purine core of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.

By interacting with specific biological targets, indazole derivatives can modulate various cellular responses and signaling pathways. For example, the inhibition of protein kinases by indazole-based compounds can disrupt downstream signaling cascades that are critical for cell growth, proliferation, and survival. This mechanism is particularly relevant in the context of cancer therapy, where aberrant kinase activity is a common driver of tumorigenesis.

Furthermore, some indazole derivatives have been shown to influence inflammatory pathways. They can achieve this by inhibiting the production of pro-inflammatory mediators or by modulating the activity of enzymes involved in the inflammatory response.

Enzymatic inhibition is a well-documented mechanism of action for many indazole derivatives. The specific enzymes targeted can vary significantly based on the substitution pattern of the indazole ring.

Nitric Oxide Synthase (NOS) Inhibition: Notably, 7-substituted indazoles, such as 7-nitro-1H-indazole, have been identified as inhibitors of nitric oxide synthase. nih.gov This enzyme is responsible for the production of nitric oxide, a signaling molecule with diverse physiological roles. Inhibition of NOS can have significant effects on vasodilation, neurotransmission, and immune responses.

Human Neutrophil Elastase (HNE) Inhibition: A series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been reported as potent inhibitors of human neutrophil elastase. nih.gov HNE is a serine protease involved in inflammatory processes, and its inhibition is a therapeutic strategy for various inflammatory diseases. nih.gov

The following table summarizes the enzymatic inhibition data for some indazole derivatives.

| Compound/Derivative Class | Target Enzyme | Potency (Ki/IC50) | Reference |

| 7-Nitro-1H-indazole | Nitric Oxide Synthase (NOS) | Not Specified | nih.gov |

| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Human Neutrophil Elastase (HNE) | 6–35 nM (Ki) | nih.gov |

Some indazole derivatives have been investigated for their potential to interact with biopolymers like DNA. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibacterial agents. nih.gov While direct evidence for this compound is not available, the broader class of heterocyclic compounds is known to interact with DNA gyrase. The interaction often occurs at the ATP-binding site of the Gyrase B (GyrB) subunit, preventing the enzyme from carrying out its function and leading to bacterial cell death.

The role of indazole derivatives in the generation of reactive oxygen species (ROS) is not well-defined and can be context-dependent. Some compounds can induce oxidative stress by promoting the formation of ROS, which can lead to cellular damage and apoptosis. This mechanism can be harnessed for anticancer therapies. Conversely, other compounds may possess antioxidant properties and help to mitigate the damaging effects of ROS. The specific impact of this compound on ROS generation has not been reported.

Pharmacological Profile and in vivo Studies (if applicable to indazolols)

While in vivo studies specifically for this compound are not readily found in the literature, research on other indazole derivatives provides insights into the potential pharmacological profile of this class of compounds.

For example, a study on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a complex molecule containing a substituted quinoxaline (B1680401) moiety, demonstrated significant antitumor activity in mice at a dose of 1.0 mg/kg. nih.gov This compound was found to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature in xenograft models. nih.gov

Another study on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, which are inhibitors of human neutrophil elastase, noted that while these compounds were potent, they exhibited rapid degradation in human plasma. nih.gov This suggests that for some indazole derivatives, metabolic stability may be a challenge that needs to be addressed for systemic administration. nih.gov

The following table provides a summary of in vivo findings for some indazole derivatives.

| Compound/Derivative | Animal Model | Dosage | Key Findings | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Mice (Xenograft) | 1.0 mg/kg | 62% tumor growth inhibition, induced apoptosis, disrupted tumor vasculature | nih.gov |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one derivatives | Not Specified | Not Specified | Rapid degradation in human plasma, suggesting potential stability issues for systemic use | nih.gov |

Efficacy in Disease Models

While direct studies on the efficacy of this compound as a standalone therapeutic agent are not extensively documented in publicly available research, its core structure is integral to compounds that have demonstrated significant activity in various disease models. The indazole nucleus is a well-established pharmacophore, and its derivatives have shown promise in oncology and other therapeutic areas. nih.govnih.govresearchgate.net

Notably, the 7-methyl-1H-indazolyl moiety is a key component of BMS-694153, a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, which has been investigated for the treatment of migraine. acs.org The structural framework provided by the 7-methyl-indazole portion of this molecule is crucial for its biological activity.

Furthermore, derivatives of the broader indazole family have been evaluated as inhibitors of various protein kinases, which are critical targets in cancer therapy. nih.gov For instance, indazole analogs have been identified as potent inhibitors of CDC7 kinase, a protein involved in the regulation of the cell cycle. nih.gov The exploration of substitutions on the indazole ring, including at positions analogous to the 7-methyl and 4-ol groups, is a key strategy in optimizing the potency and selectivity of these kinase inhibitors.

The following table summarizes the therapeutic areas where derivatives containing the indazole scaffold have shown efficacy:

| Therapeutic Area | Target | Example Compound Class |

| Oncology | Protein Kinases (e.g., CDC7) | Indazole-based kinase inhibitors |

| Neurology | CGRP Receptor | Indazole-containing antagonists |

| Inflammation | Not Specified | General anti-inflammatory indazole derivatives |

Off-Target Effects

In the broader context of drug development, achieving selectivity is a primary challenge. For instance, in the development of kinase inhibitors, cross-reactivity with other kinases can lead to off-target effects. Structure-activity relationship (SAR) studies play a crucial role in designing compounds with improved selectivity. nih.gov The specific substitutions on the indazole ring, such as the methyl group at the 7-position and the hydroxyl group at the 4-position, would be expected to influence the selectivity profile of any drug candidate derived from this scaffold. For example, in the development of inhibitors for steroid-11β-hydroxylase, modifications to a core structure, including substitutions, were critical in enhancing selectivity over other cytochrome P450 enzymes. nih.gov

Potential Therapeutic Applications of this compound

The primary therapeutic potential of this compound lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. nih.gov Its structural features make it an attractive starting point for the development of drugs targeting a range of diseases.

Drug Design and Development

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes this compound a valuable template for drug design. The methyl group at the 7-position and the hydroxyl group at the 4-position provide opportunities for chemical modification to optimize pharmacological properties.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. acs.org For indazole derivatives, SAR studies have been instrumental in the design of potent and selective inhibitors for various targets. For example, research on allosteric CC-chemokine receptor 4 (CCR4) antagonists involved the synthesis and evaluation of a series of indazole arylsulfonamides with substitutions at various positions on the indazole ring. acs.org

The development of potent antagonists for the P2X(7) receptor and 5-HT2C receptor agonists has also utilized substituted indazole scaffolds, highlighting the versatility of this chemical framework in targeting different receptor types. The specific placement of substituents on the indazole ring is a key determinant of a compound's potency and selectivity.

The following table lists some of the drug targets for which indazole-based compounds have been designed and developed:

| Drug Target | Therapeutic Indication |

| Protein Kinases | Cancer |

| CGRP Receptor | Migraine |

| CC-Chemokine Receptor 4 (CCR4) | Inflammatory Diseases |

| 5-HT2C Receptor | Neurological Disorders |

| Steroid-11β-hydroxylase | Cushing's Syndrome, Metabolic Syndrome |

Advanced Research Techniques and Characterization

Spectroscopic Characterization of Indazole Derivatives

Spectroscopic techniques are fundamental to the characterization of newly synthesized indazole compounds, offering detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of indazole derivatives. nih.gov ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For instance, in related indazole compounds, ¹H NMR spectra have been used to confirm the position of substituents. nih.gov Multinuclear NMR techniques, including ¹⁵N NMR, can further elucidate the electronic structure of the heterocyclic ring system. researchgate.net The chemical shifts and coupling constants observed in these spectra are compared with data from known compounds and theoretical calculations to confirm the final structure. nih.govorganicchemistrydata.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Indazoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide | DMSO-d6 | 2.27 (s, 3H, CH₃), 6.92 (dd, 1H, J=2.1 Hz) | Data not available in provided sources |

| 4,6-difluoro-3-methyl-1H-indazole | Not specified | Data not available in provided sources | Data not available in provided sources |

| 6,7-difluoro-3-methyl-1H-indazole | Not specified | Data not available in provided sources | Data not available in provided sources |

Note: This table is illustrative and based on data for structurally related indazole derivatives. Specific data for 7-Methyl-1H-indazol-4-ol was not available in the search results.

This is an interactive data table. Click on the headers to sort.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. masterorganicchemistry.comyoutube.com The IR spectrum of an indazole derivative will exhibit characteristic absorption bands corresponding to N-H, C-H, C=C, and C-N bond vibrations. For example, the IR spectrum of N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide shows characteristic peaks at 3340 and 3235 cm⁻¹ for the N-H stretch, 1595 cm⁻¹ for the C=N bond, and 1335 and 1160 cm⁻¹ for the SO₂ group. nih.gov The presence and position of these bands can confirm the successful synthesis of the target molecule. psu.edu

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. nist.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule. researchgate.net

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. nih.gov This technique allows for the measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous three-dimensional representation of the molecule. nih.govacs.org While a crystal structure for this compound is not specifically reported in the provided search results, the structures of numerous other indazole derivatives have been determined using this method, providing a solid foundation for understanding the geometry of this class of compounds. nih.govnih.govacs.orgresearchgate.net For example, the crystal structure of N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide reveals a bent molecule with specific intermolecular hydrogen bonding patterns. nih.gov

Advanced Analytical Techniques in Biological Evaluation

To assess the therapeutic potential of indazole derivatives, a variety of advanced analytical techniques are utilized, particularly for evaluating their biological activity.

In vitro assays are a cornerstone of early-stage drug discovery, allowing for the rapid screening of compounds for biological activity in a controlled laboratory setting. Antiproliferative activity screening is particularly relevant for identifying potential anti-cancer agents. nih.govnih.govnih.gov These assays typically involve exposing cancer cell lines to the test compound and measuring the inhibition of cell growth. The MTT assay is a common colorimetric assay used to assess cell viability and proliferation. nih.govnih.gov The results are often expressed as the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%. nih.gov While specific data for this compound is not available, numerous indazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. nih.gov

Cell-Based Assays (e.g., Cell Cycle Studies)

While specific cell-based assay data for this compound is not extensively available in the public domain, the broader class of indazole derivatives has been the subject of numerous studies to evaluate their potential as anti-cancer agents. These studies provide a framework for how this compound could be assessed.

For instance, a study on a series of novel indazole derivatives demonstrated their potent growth inhibitory activity against various cancer cell lines. rsc.org In such studies, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to determine the anti-proliferative effects of the compounds. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. For example, one potent indazole derivative, compound 2f, showed IC50 values ranging from 0.23 to 1.15 μM across different cancer cell lines. rsc.org

Beyond proliferation, cell cycle analysis is a key component of understanding a compound's mechanism of action. This is often performed using flow cytometry after staining the cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound might, for example, cause an arrest in a specific phase, preventing the cancer cells from dividing.

Furthermore, apoptosis (programmed cell death) assays are critical. These can involve a variety of techniques, including:

Annexin V/PI staining: To detect early and late apoptotic cells.

Caspase activity assays: To measure the activation of caspases, which are key enzymes in the apoptotic pathway. For example, some indazole derivatives have been shown to upregulate cleaved caspase-3. rsc.orgnih.gov

Western blotting: To detect changes in the levels of apoptosis-related proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. rsc.orgrsc.org

The following table illustrates the types of data that are typically generated in such cell-based assays for indazole derivatives.

| Assay Type | Parameter Measured | Example Finding for an Indazole Derivative |

| Proliferation Assay (MTT) | Cell Viability (IC50) | IC50 of 1.629 μM in MCF-7 breast cancer cells. nih.gov |

| Colony Formation Assay | Long-term Proliferative Capacity | Significant inhibition of colony formation at a specific concentration. rsc.orgrsc.org |

| Cell Cycle Analysis | Distribution of cells in G0/G1, S, G2/M phases | Arrest of cells in a particular phase of the cell cycle. |

| Apoptosis Assay (Caspase) | Caspase-3/7 activity | Activation of caspase-3/7, indicating apoptosis induction. nih.gov |

These types of studies are essential for elucidating the biological effects of new chemical entities like this compound at the cellular level.

Electrochemical Testing

Currently, there is a lack of specific published data on the electrochemical testing of this compound. However, electrochemical methods are valuable tools for studying the redox properties of heterocyclic compounds. Techniques such as cyclic voltammetry could be employed to investigate the oxidation and reduction potentials of this compound. This information would be useful in understanding its potential involvement in redox reactions within biological systems and for the development of electrochemical sensors.

X-ray Photoelectron Spectroscopy (XPS)

No specific X-ray Photoelectron Spectroscopy (XPS) studies have been reported for this compound. XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1 to 10 nanometers of a material's surface. acs.org For a compound like this compound, XPS could be used to:

Confirm the presence of carbon, nitrogen, and oxygen.

Provide information about the chemical bonding environment of these atoms.

This technique is particularly useful for analyzing thin films or surface modifications of materials.

Scanning Electron Microscopy (SEM)

There are no available Scanning Electron Microscopy (SEM) images for this compound in the reviewed literature. SEM is a technique that uses a focused beam of electrons to generate images of a sample's surface topography. It is primarily used to visualize the morphology and size of solid materials at the micro- and nanoscale. For a crystalline compound like this compound, SEM could be used to study its crystal habit and surface features.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation and purification of indazole isomers and for assessing the purity of the final compound. The synthesis of substituted indazoles often results in a mixture of N-1 and N-2 isomers, which can be challenging to separate due to their similar physical properties. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used analytical techniques to determine the purity of indazole derivatives and to monitor the progress of reactions. bloomtechz.com For preparative separations, column chromatography is frequently employed. nih.gov

A specific example of separating indazole isomers is the use of a mixed solvent system for recrystallization, which can selectively precipitate one isomer, leaving the other in the solution. For instance, a mixture of acetone (B3395972) and water has been used to separate 5-amino-1-(2-hydroxyethyl)-indazole from its N-2 isomer. google.com The choice of solvents and their ratios is critical for achieving efficient separation.

The following table summarizes chromatographic techniques and their applications in the context of indazole chemistry.

| Chromatographic Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis, and preparative separation. bloomtechz.comresearchgate.net |

| Gas Chromatography (GC) | Analysis of volatile derivatives and purity determination. bloomtechz.com |

| Column Chromatography | Preparative separation of isomers and purification of reaction products. nih.gov |

| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary purity checks. rsc.org |

Data Analysis and Interpretation

The analysis and interpretation of data from the aforementioned techniques require a comprehensive understanding of the principles behind each method.

For spectroscopic data , such as that obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the interpretation involves assigning specific signals to the atoms and fragments of the this compound molecule. In NMR, the chemical shifts, coupling constants, and integration of peaks provide detailed information about the molecular structure. acs.orgnih.gov Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in confirming the identity of the compound. rsc.org

In cell-based assays , data analysis involves statistical methods to determine the significance of the observed effects. For example, IC50 values are calculated from dose-response curves, and statistical tests are used to compare the effects of the compound with a control.

For chromatographic data , the retention time and peak area are the key parameters. The retention time helps in identifying the compound, while the peak area is proportional to its concentration, allowing for quantitative analysis.

A crucial aspect of data interpretation for substituted indazoles is the correct assignment of the N-1 and N-2 isomers. This is often achieved by a combination of techniques, including 1D and 2D NMR spectroscopy. nih.gov In some cases, X-ray crystallography may be required for unambiguous structure determination. acs.orgnih.gov

Future Perspectives and Research Directions for 7 Methyl 1h Indazol 4 Ol

Discovery of Novel Therapeutic Agents based on the 7-Methyl-1H-indazol-4-ol Scaffold

The indazole motif is a cornerstone of many targeted therapies, particularly in oncology. Several approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature an indazole core, demonstrating its effectiveness in targeting ATP-binding sites of kinases. Future research will likely focus on utilizing the this compound scaffold to design a new generation of selective kinase inhibitors. The hydroxyl group at the 4-position can serve as a key hydrogen-bonding moiety, potentially replacing the phenolic interactions seen in other inhibitor classes.

Key therapeutic areas for exploration include:

Oncology: Designing inhibitors for receptor tyrosine kinases like FGFR, AXL, and VEGFR, which are often dysregulated in various cancers. The unique substitution of the this compound scaffold could offer novel selectivity profiles, potentially overcoming resistance mechanisms associated with existing drugs.

Immunotherapy: Developing small-molecule inhibitors of immune checkpoint pathways, such as the PD-1/PD-L1 interaction, where indazole derivatives have already shown promise.

Inflammation: Creating agents that target enzymes involved in inflammatory pathways, building on the known anti-inflammatory properties of some indazole-containing molecules.

| Potential Therapeutic Target Class | Examples | Relevance for this compound Scaffold |

| Protein Kinases | FGFR, VEGFR, AXL, ALK, CDK8 | The indazole core is a proven kinase-binding motif. The 4-hydroxyl group can act as a crucial hinge-binding element. |

| Immune Checkpoint Proteins | PD-L1 | Small-molecule indazoles can disrupt protein-protein interactions, offering an alternative to antibody-based therapies. |

| Metabolic Enzymes | Indoleamine 2,3-dioxygenase (IDO1) | Indazole derivatives have been developed as potent IDO1 inhibitors for cancer immunotherapy. |

| Hormone Receptors | Estrogen Receptor (ER-α) | The scaffold can be elaborated to create selective estrogen receptor degraders (SERDs) for breast cancer treatment. |

Exploration of Additional Biological Activities

While oncology and inflammation are prominent areas, the versatility of the indazole nucleus suggests a much broader therapeutic potential. A key future direction is the systematic screening of a library of compounds derived from this compound against a wide array of biological targets. High-throughput screening (HTS) campaigns can rapidly assess the activity of these novel compounds against diverse enzyme families, G-protein coupled receptors, ion channels, and transporters.

This unbiased approach could uncover entirely new applications for the scaffold, potentially in areas such as:

Antiviral or anti-HIV therapies.

Antimicrobial agents to combat drug-resistant bacteria.

Neuroprotective agents for treating neurodegenerative diseases.

Discovering novel activities through broad screening would open up new avenues for lead optimization and development, significantly expanding the therapeutic value of the this compound chemical space.

Optimization of Drug-Like Properties

A biologically active compound is not yet a drug. The journey from a "hit" compound to a clinical candidate requires rigorous optimization of its physicochemical and pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). The this compound scaffold possesses functional groups—the acidic hydroxyl group and the two basic nitrogen atoms—that are prime handles for medicinal chemistry optimization.

Future research will focus on synthetically modifying the core structure to:

Improve Solubility and Permeability: The hydroxyl group can be modified to create prodrugs (e.g., esters or phosphates) or replaced with bioisosteres to fine-tune aqueous solubility and cell membrane permeability.

Enhance Metabolic Stability: The phenolic hydroxyl group is a potential site for rapid metabolism via glucuronidation or sulfation. Medicinal chemists can block this metabolic "soft spot" by introducing flanking groups or replacing the hydroxyl with more stable alternatives.

Modulate Target Affinity and Selectivity: Systematically modifying the methyl group at position 7 or adding substituents at other open positions on the benzene (B151609) ring can create new interactions with the target protein, thereby improving potency and selectivity.

Further Elucidation of Mechanisms of Action

For any promising derivative of this compound, a deep understanding of its mechanism of action is crucial for further development. Once an initial biological activity is confirmed, future work must pivot to precisely identify the molecular target and delineate the downstream cellular consequences of its modulation.

This involves a multi-pronged approach:

Target Identification and Validation: Utilizing techniques like chemical proteomics, cellular thermal shift assays (CETSA), and genetic knockdown/knockout studies to confirm that the compound directly binds to and engages its intended target within the cell.

Pathway Analysis: Investigating how target modulation by the compound affects cellular signaling pathways. For an anticancer agent, this could involve assessing its ability to induce apoptosis, inhibit cell proliferation and migration, or alter specific pathways like the MAPK/ERK cascade.

Structural Biology: Obtaining X-ray crystal structures of the compound bound to its target protein provides invaluable atomic-level detail of the binding interactions, guiding further structure-based design and optimization efforts.

Development of New Synthetic Methodologies Specific to this compound

To fully explore the chemical space around the this compound scaffold, efficient, scalable, and regioselective synthetic methods are required. A significant challenge in indazole chemistry is controlling the regioselectivity of N-alkylation or N-arylation, which often yields a mixture of N1 and N2 isomers.

Future synthetic chemistry research should aim to:

Develop Regioselective Functionalization: Create robust protocols that selectively modify either the N1 or N2 position of the indazole core, which is critical as the biological activity often differs significantly between the two regioisomers.

Streamline Core Synthesis: Optimize the synthesis of the this compound core itself, ensuring it can be produced in large quantities for extensive derivatization and preclinical studies.

Employ Modern Synthetic Techniques: Leverage modern synthetic methods like transition metal-catalyzed cross-coupling and C-H activation to efficiently install a diverse range of substituents onto the indazole ring, allowing for rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Computational-Guided Drug Design and Virtual Screening

Computational chemistry and molecular modeling are indispensable tools for accelerating modern drug discovery. These in silico methods can dramatically reduce the number of compounds that need to be synthesized and tested by predicting which molecules are most likely to be active, saving significant time and resources.

For the this compound scaffold, future research will heavily rely on:

Molecular Docking: Using the 3D structure of a target protein, researchers can computationally "dock" virtual libraries of this compound derivatives into the active site to predict their binding affinity and orientation. This helps prioritize the most promising candidates for synthesis.

Virtual Screening: Expanding beyond simple docking, virtual screening can involve screening massive virtual libraries containing millions or even billions of potential derivatives against a target protein's structure. This can identify novel chemical starting points that might not be intuitively obvious.

Molecular Dynamics (MD) Simulations: Once a promising compound-target complex is identified via docking, MD simulations can be run to assess the stability of the interaction over time, providing deeper insights into the binding dynamics.

| Computational Method | Application for this compound Drug Discovery |

| Molecular Docking | Predict binding modes and affinities of virtual derivatives in a target's active site (e.g., a kinase ATP pocket). |

| Pharmacophore Modeling | Build a 3D model of the essential features required for biological activity and use it to screen for new molecules. |

| Virtual Library Screening | Screen millions of computationally enumerated derivatives of the scaffold to identify novel hits with high predicted affinity. |

| Molecular Dynamics (MD) Simulation | Analyze the stability of the ligand-protein complex and understand the dynamic interactions over time. |

| ADMET Prediction | Use in silico models to predict drug-like properties such as solubility, metabolism, and potential toxicity early in the design phase. |

Translational Research and Pre-clinical Development

Once a lead compound based on the this compound scaffold is identified and optimized, it must enter the rigorous phase of translational and preclinical development before it can be considered for human trials. This phase bridges the gap between basic discovery and clinical application.

The key objectives of this future research stage include:

In Vivo Efficacy Studies: Testing the lead compound in relevant animal models of the target disease (e.g., tumor xenograft models for an anticancer agent) to demonstrate that it has the desired therapeutic effect in a living organism.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Conducting studies in animals to understand how the drug is absorbed, distributed, metabolized, and excreted (PK), and to relate its concentration in the body to its biological effect (PD).

Toxicology and Safety Pharmacology: Performing comprehensive safety studies in at least two animal species (one rodent, one non-rodent) under Good Laboratory Practice (GLP) conditions to identify any potential toxicities and establish a safe starting dose for human clinical trials.

Successful completion of these preclinical studies is required to compile an Investigational New Drug (IND) application for submission to regulatory authorities like the FDA, marking the final step before a new therapeutic agent can be tested in humans.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 7-Methyl-1H-indazol-4-ol, and how can reaction conditions be optimized?

- Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for indazole derivatives. For example, PEG-400:DMF solvent mixtures under nitrogen with CuI catalysis at room temperature yield intermediates like 3-(2-azidoethyl)-1H-indol-5-ol, followed by purification via column chromatography or recrystallization . Key optimizations include solvent selection (polar aprotic solvents enhance reaction rates) and catalyst loading (1:1 molar ratio of CuI to substrate). Monitoring via TLC (e.g., EtOAc:hexanes) ensures reaction progress and impurity detection.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Answer :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., δ 8.62 ppm for aromatic protons) and integration ratios. Solvent (DMSO-d6) suppresses exchangeable protons like -OH .

- HRMS : Confirm molecular ions (e.g., m/z 335.1512 [M+H]+) with <5 ppm mass error.

- TLC : Monitor purity using Rf values (e.g., 0.49 in EtOAc:hexanes 70:30) .

Q. How is purity assessed during synthesis, and what analytical standards are recommended?

- Answer : Combine TLC for rapid screening, NMR for structural validation, and HRMS for molecular confirmation. Recrystallization in hot EtOAc removes impurities, while column chromatography (silica gel, 70:30 EtOAc:hexanes) isolates target compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Answer : Use SHELXL for refinement, leveraging anisotropic displacement parameters to model thermal motion. Programs like WinGX/ORTEP visualize electron density maps and validate hydrogen bonding (e.g., N-H···O interactions). For twinned crystals, SHELXL’s twin law refinement corrects for overlapping reflections .

Q. What strategies address contradictions in biological activity data across studies?

- Answer :

- Replicate assays : Control variables (e.g., cell lines, solvent polarity).

- Meta-analysis : Aggregate data from systematic reviews (e.g., scoping reviews) to identify trends or outliers .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) on activity .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Answer : Density Functional Theory (DFT) calculates transition states for reactions like CuAAC. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes), guiding experimental validation .

Q. What methodologies are recommended for systematic literature reviews on indazole derivatives?

- Answer :

- Scoping reviews : Map existing knowledge gaps (e.g., understudied pharmacological targets).

- Meta-synthesis : Thematically analyze qualitative data (e.g., assay conditions).

- PRISMA guidelines : Ensure transparency in study selection and bias assessment .

Q. How are anisotropic displacement parameters handled in crystallographic refinement of this compound?

- Answer : SHELXL refines anisotropic parameters (Uij) using least-squares minimization. ORTEP visualizes ellipsoids to assess disorder (e.g., methyl group rotation). High-resolution data (<1.0 Å) improve parameter accuracy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。